3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide
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Overview
Description
3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Thieno[3,2-d]pyrimidine Core: This step can be achieved by cyclizing 3-amino-4-cyano-2-thiophenecarboxamides in the presence of formic acid or other suitable reagents.
Introduction of Azetidine Moiety: The azetidine ring can be introduced through a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the thieno[3,2-d]pyrimidine intermediate.
Formation of Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction, where a suitable diene reacts with the azetidine-thieno[3,2-d]pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thieno[3,2-d]pyrimidine and azetidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for diseases where its specific mechanism of action may be beneficial.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of downstream effects that result in its observed biological activities . The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share the thieno[3,2-d]pyrimidine core and exhibit similar biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring are known for their diverse biological activities and are often explored in medicinal chemistry.
Cyclobutane Derivatives: Cyclobutane-containing compounds are studied for their unique structural properties and potential biological activities.
Uniqueness
3,3-difluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)cyclobutane-1-carboxamide is unique due to the combination of its structural features, which include the thieno[3,2-d]pyrimidine core, azetidine ring, and cyclobutane moiety. This unique combination imparts distinct biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3,3-difluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4OS/c15-14(16)3-8(4-14)13(21)19-9-5-20(6-9)12-11-10(1-2-22-11)17-7-18-12/h1-2,7-9H,3-6H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAICJAQRMXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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